4-(2-Methylphenyl)pyridine-2-carbonitrile
Overview
Description
4-(2-Methylphenyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol. It is related to other compounds such as 3-(4-Methylphenyl)pyridine-2-carbonitrile and 4-(4-Methylphenyl)pyridine-2-carbonitrile .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is commonly used in the synthesis of compounds for the treatment of human diseases . The synthesis of derivatives can start from different cyclic or acyclic precursors . For instance, the synthesis of derivatives was started from (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group .Scientific Research Applications
Synthesis of Pyridine Derivatives
A study outlined the synthesis of a series of pyridine and fused pyridine derivatives, including 4-methyl-2-phenyl pyridine carbonitriles, by reacting 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine- carbonitrile with various reagents. This synthesis pathway led to the creation of isoquinoline, pyrido[2,3-d]pyrimidine derivatives, and others, indicating the compound's versatility in forming structurally diverse derivatives (Al-Issa, 2012).
Corrosion Inhibition
Corrosion Inhibition for Metals
Pyrazolo[3,4-b]pyridine derivatives, synthesized through ultrasound-assisted methods, have been studied for their potential as corrosion inhibitors for mild steel in acidic conditions. These studies highlight the compound's applicability in materials science, particularly in protecting industrial metals from corrosion, showcasing a practical application in industrial maintenance and preservation (Dandia et al., 2013).
Structural Analysis
Crystal Structure Determination
The detailed crystal structure analysis of pyridine derivatives has been performed, revealing insights into their molecular configurations and interactions. Such structural determinations are critical for understanding the chemical and physical properties of these compounds, which is essential for their application in various fields, including materials science and pharmaceuticals (Moustafa & Girgis, 2007).
Optical and Electronic Properties
Study of Pyridine Derivatives in Electronics
Pyrazolo[4,3-b] pyridine derivatives have been evaluated for their optical and quantum electronic properties. This research is pivotal for developing new materials for electronics, highlighting the potential of 4-(2-Methylphenyl)pyridine-2-carbonitrile derivatives in creating advanced electronic devices (El-Menyawy et al., 2019).
Antifibrotic Activity
Antifibrotic Evaluation
Research into substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles, related to 4-(2-Methylphenyl)pyridine-2-carbonitrile, has demonstrated potent antifibrotic activity. This suggests potential therapeutic applications, particularly in treating fibrosis-related conditions, further underscoring the medical relevance of these compounds (Ismail & Noaman, 2005).
Safety And Hazards
The safety data sheet for a related compound, 4-Pyridinecarbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
properties
IUPAC Name |
4-(2-methylphenyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-4-2-3-5-13(10)11-6-7-15-12(8-11)9-14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYFAFZLTJTVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271909 | |
Record name | 4-(2-Methylphenyl)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)pyridine-2-carbonitrile | |
CAS RN |
1219454-70-2 | |
Record name | 4-(2-Methylphenyl)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219454-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methylphenyl)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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